molecular formula C26H43NNa2O9S2 B13414816 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt

3-Sulfo-taurochenodeoxycholic Acid Disodium Salt

Cat. No.: B13414816
M. Wt: 623.7 g/mol
InChI Key: MIGKUVHDFNAGGB-JPIZVGCPSA-L
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Description

3-Sulfo-taurochenodeoxycholic Acid Disodium Salt is a bile acid derivative that has been modified to include a sulfonate group and a taurine conjugate. This compound is known for its role in various biochemical processes, particularly in the metabolism of lipids and bile acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt typically involves the sulfonation of taurochenodeoxycholic acid. The process begins with the preparation of taurochenodeoxycholic acid, which is then reacted with a sulfonating agent under controlled conditions to introduce the sulfonate group. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Sulfo-taurochenodeoxycholic Acid Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated bile acid derivatives, while reduction can produce deoxycholic acid derivatives .

Scientific Research Applications

3-Sulfo-taurochenodeoxycholic Acid Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in bile acid synthesis and metabolism. The compound also affects the expression of genes related to lipid metabolism and liver function .

Comparison with Similar Compounds

Similar Compounds

    Taurochenodeoxycholic Acid: A taurine-conjugated bile acid without the sulfonate group.

    Taurocholic Acid: Another taurine-conjugated bile acid with different functional groups.

    Glycochenodeoxycholic Acid: A glycine-conjugated bile acid similar in structure but with a different conjugate.

Uniqueness

3-Sulfo-taurochenodeoxycholic Acid Disodium Salt is unique due to the presence of both the sulfonate group and the taurine conjugate. This combination enhances its solubility and reactivity, making it valuable in various biochemical and industrial applications.

Properties

Molecular Formula

C26H43NNa2O9S2

Molecular Weight

623.7 g/mol

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO9S2.2Na/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28;;/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;;/m1../s1

InChI Key

MIGKUVHDFNAGGB-JPIZVGCPSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Origin of Product

United States

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